

## Application Notes and Protocols for Studying Cardiovascular Function with Pico145

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pico145** is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2] These non-selective cation channels are implicated in the pathophysiology of various cardiovascular diseases, including cardiac hypertrophy and vascular remodeling.[2][3] **Pico145** offers a valuable pharmacological tool for investigating the role of TRPC1/4/5 channels in cardiovascular function and for exploring their potential as therapeutic targets.[4] These application notes provide detailed protocols for utilizing **Pico145** in key in vitro and in vivo cardiovascular research models.

### **Mechanism of Action**

**Pico145** exerts its inhibitory effects by blocking Ca2+ and Na+ influx through TRPC1/4/5 channels.[5] These channels are key components of cellular signaling pathways initiated by G-protein coupled receptors (GPCRs) and phospholipase C (PLC).[1][6] By inhibiting TRPC1/4/5, **Pico145** can modulate downstream signaling cascades, such as the calcineurin-nuclear factor of activated T cells (NFAT) pathway, which is critically involved in the development of cardiac hypertrophy.[3][6]

# Data Presentation Pico145 Inhibitory Potency (IC50)



| TRPC Channel<br>Subtype                | Activation Method                 | IC50 Value | Reference |
|----------------------------------------|-----------------------------------|------------|-----------|
| TRPC4 (homomeric)                      | (-)-Englerin A                    | 349 pM     | [3]       |
| TRPC5 (homomeric)                      | (-)-Englerin A                    | 1.3 nM     | [3]       |
| TRPC4-TRPC1 (heteromeric)              | (-)-Englerin A                    | 33 pM      | [3]       |
| TRPC5-TRPC1 (heteromeric)              | (-)-Englerin A                    | 199 pM     | [3]       |
| Endogenous<br>TRPC1:C4 (A498<br>cells) | (-)-Englerin A                    | 49 pM      | [3]       |
| TRPC4-TRPC1                            | Sphingosine-1-<br>phosphate (S1P) | 11 pM      | [7]       |

# Signaling Pathways TRPC1/4/5 Signaling in Cardiomyocytes



Click to download full resolution via product page

Caption: Pico145 inhibits TRPC1/4/5-mediated Ca<sup>2+</sup> influx, blocking hypertrophic signaling.

### **Experimental Protocols**



## In Vitro: Assessment of Pico145 on Cardiomyocyte Hypertrophy

This protocol describes the use of **Pico145** to inhibit agonist-induced hypertrophy in neonatal rat ventricular myocytes (NRVMs).

#### Materials:

- Neonatal rat ventricular myocytes (NRVMs)
- Culture medium (e.g., DMEM supplemented with 10% FBS)
- Pico145 (dissolved in DMSO)
- Hypertrophic agonist (e.g., Angiotensin II or Endothelin-1)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against α-actinin
- Fluorescently labeled secondary antibody
- DAPI stain
- Fluorescence microscope

#### Procedure:

Cell Culture: Plate NRVMs on collagen-coated coverslips in 24-well plates and culture until
they are synchronously beating.



- Serum Starvation: To reduce basal signaling, starve the cells in serum-free medium for 24 hours prior to treatment.
- Pico145 Pre-treatment: Pre-incubate the cells with desired concentrations of Pico145 (e.g., 1 pM to 10 nM) or vehicle (DMSO) for 30 minutes.
- Hypertrophic Stimulation: Add the hypertrophic agonist (e.g., 1 μM Angiotensin II) to the wells and incubate for 48 hours.
- Immunostaining:
  - Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
  - Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
  - Block non-specific binding with 5% BSA for 1 hour.
  - Incubate with primary antibody against  $\alpha$ -actinin overnight at 4°C.
  - Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
  - Counterstain with DAPI to visualize nuclei.
- Image Analysis: Acquire images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using image analysis software (e.g., ImageJ).
- Data Analysis: Compare the cell surface area of agonist-treated cells with and without
   Pico145 pre-treatment. A significant reduction in cell size in the Pico145-treated group indicates inhibition of hypertrophy.

## In Vitro: Vascular Reactivity Assessment using Wire Myography

This protocol details the use of **Pico145** to assess its effect on the contractility of isolated arterial rings.

Materials:



- Aortic rings from rats or mice
- Krebs-Henseleit solution
- Wire myograph system
- Phenylephrine (vasoconstrictor)
- Pico145 (dissolved in DMSO)
- 95% O<sub>2</sub> / 5% CO<sub>2</sub> gas mixture

#### Procedure:

- Tissue Preparation: Isolate the thoracic aorta and cut into 2-3 mm rings.
- Mounting: Mount the aortic rings in a wire myograph chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Equilibration and Viability Check:
  - Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.
  - Check the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl).
  - Assess endothelium integrity by pre-contracting with phenylephrine (1 μM) and then inducing relaxation with acetylcholine (10 μM).
- **Pico145** Incubation: After washing out the test solutions, incubate the rings with **Pico145** (e.g., 10 pM to 100 nM) or vehicle for 30 minutes.
- Concentration-Response Curve: Generate a cumulative concentration-response curve for phenylephrine (e.g., 1 nM to 10  $\mu$ M) in the presence and absence of **Pico145**.
- Data Analysis: Compare the concentration-response curves. A rightward shift in the curve
  and a decrease in the maximum contraction in the Pico145-treated group suggest an
  inhibitory effect on vasoconstriction.



### In Vivo: Murine Model of Pressure-Overload Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

This protocol describes the application of **Pico145** in a surgical mouse model of cardiac hypertrophy.

#### Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Anesthesia (e.g., isoflurane)
- Surgical instruments for thoracotomy
- Suture (7-0 silk)
- **Pico145** (formulated for in vivo administration)
- Echocardiography system
- Materials for tissue harvesting and analysis (e.g., RNA/protein extraction, histology)

#### Procedure:

- Animal Model: Induce pressure-overload cardiac hypertrophy by performing transverse aortic constriction (TAC) surgery. A sham operation (thoracotomy without aortic constriction) should be performed on a control group.
- Pico145 Administration:
  - Due to its oral bioavailability, Pico145 can be administered via oral gavage.
  - Begin treatment with Pico145 (e.g., 1-10 mg/kg/day) or vehicle one day before or immediately after TAC surgery and continue for the duration of the study (e.g., 4 weeks).
- Echocardiographic Assessment: Perform echocardiography at baseline and at weekly intervals to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).



- Endpoint Analysis (after 4 weeks):
  - Euthanize the mice and harvest the hearts.
  - Measure heart weight to body weight ratio.
  - Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
  - Conduct molecular analysis (e.g., qRT-PCR or Western blot) to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[8][9]
- Data Analysis: Compare the cardiac parameters, histological findings, and molecular
  markers between the vehicle-treated and Pico145-treated TAC groups. A reduction in the
  heart weight to body weight ratio, cardiomyocyte size, fibrosis, and hypertrophic marker
  expression in the Pico145-treated group would indicate a protective effect against cardiac
  hypertrophy.

# Experimental Workflows In Vitro Cardiomyocyte Hypertrophy Assay Workflow





Click to download full resolution via product page

Caption: Workflow for assessing **Pico145**'s effect on in vitro cardiomyocyte hypertrophy.



## In Vivo Transverse Aortic Constriction (TAC) Model Workflow



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. TRPC1 channels are critical for hypertrophic signaling in the heart PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of resting tension for wire myography in male rat pulmonary arteries PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Role of Transient Receptor Potential Canonical Channels in Heart Physiology and Pathophysiology [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ahajournals.org [ahajournals.org]
- 7. Optimization of resting tension for wire myography in male rat pulmonary arteries PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Chronically Suppressed Plasma Angiotensin II on Regulation of the CYP4A/20-HETE Pathway in the Dahl Salt-Sensitive Rat PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6β-Hydroxytestosterone Promotes Angiotensin II-Induced Hypertension via Enhanced Cytosolic Phospholipase A2α Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Cardiovascular Function with Pico145]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069070#pico145-for-studying-cardiovascular-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com